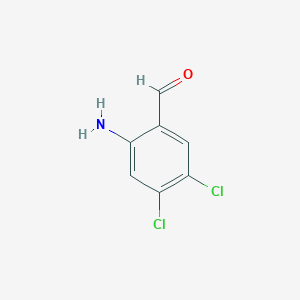

2-Amino-4,5-dichlorobenzaldehyde

Overview

Description

Scientific Research Applications

Chemical Structure and Molecular Interactions

2-Amino-4,5-dichlorobenzaldehyde has been utilized in various chemical studies due to its distinct molecular structure. For instance, its involvement in forming Schiff bases is significant, as seen in the synthesis of different compounds, like 5-[(E)-(2,6-Dichlorobenzylidene)amino]-2-hydroxybenzoic acid (Tahir, Shad, Khan, & Tariq, 2010). These Schiff bases are key intermediates in numerous chemical reactions and have various applications in materials science and pharmaceuticals.

Bio-Catalyst Design and Enzyme Immobilization

In the realm of bio-catalysts, compounds related to this compound, such as glutaraldehyde, are utilized extensively. Glutaraldehyde is known for its role in enzyme immobilization and as a crosslinker in the design of biocatalysts, highlighting the importance of similar aldehyde compounds in biotechnological applications (Barbosa et al., 2014).

Advanced Material Synthesis

The synthesis of advanced materials, such as various metal complexes and nano-materials, often incorporates this compound derivatives. For example, its derivatives have been used in creating mixed-ligand silver(I) complexes, demonstrating its versatility in material science applications (Shirinkam et al., 2014).

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have been investigated for potential therapeutic applications. Compounds like 4-substituted semicarbazones of mono- and dichlorobenzaldehydes have been studied for their antihypertensive properties (Warren, Woodward, & Hargreaves, 1977), indicating the compound's relevance in the development of new medications.

Analytical Chemistry

In analytical chemistry, this compound is crucial for developing analytical methods, such as HPLC techniques for the determination of related compounds, demonstrating its utility in precise chemical analysis (Wu Ning-kun, 2005).

Nanotechnology and Biochemical Applications

The compound and its derivatives find applications in nanotechnology and biochemical research. For instance, this compound-related compounds are used as fluorescent probes in DNA and RNA structure analysis (Lobsiger et al., 2014), highlighting their significance in advanced biochemical research.

Mechanism of Action

Target of Action

The primary target of 2-Amino-4,5-dichlorobenzaldehyde is Dihydrofolate reductase (DHFR) . DHFR is an enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, which is an important cofactor involved in essential cellular processes including the biosynthesis of DNA and amino acids .

Mode of Action

It is suggested that the compound may exhibit antibacterial activity via the inhibition of dhfr . This inhibition disrupts the synthesis of tetrahydrofolate, thereby interfering with essential cellular processes.

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the folate biosynthesis pathway . By inhibiting DHFR, the compound disrupts the conversion of dihydrofolate to tetrahydrofolate, a key step in this pathway. This disruption can lead to a decrease in the synthesis of DNA and amino acids, affecting the growth and proliferation of cells.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of DHFR. This inhibition can lead to a decrease in the synthesis of DNA and amino acids, which can affect the growth and proliferation of cells . In the context of antibacterial activity, this can lead to the death of bacterial cells.

properties

IUPAC Name |

2-amino-4,5-dichlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLKBWVGBYRNQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-2-methylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2363271.png)

![3-((2,5-dimethylphenyl)sulfonyl)-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2363278.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-methylbenzoate](/img/structure/B2363281.png)

![6-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2363283.png)

![{2-[(4-Phenylpiperazin-1-yl)methyl]phenyl}methanamine](/img/structure/B2363285.png)

![N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B2363286.png)

![Tert-butyl 5-(difluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2363289.png)

![(2-Methyl-2,3-dihydroindol-1-yl)-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]methanone](/img/structure/B2363290.png)

![6-Propylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride](/img/structure/B2363292.png)